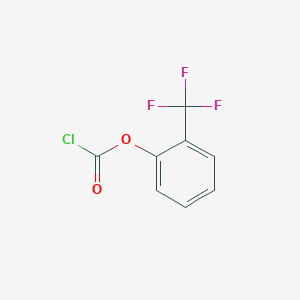

2-(Trifluoromethyl)phenyl carbonochloridate

Description

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl] carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAIYGCOHDGJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to 2-(Trifluoromethyl)phenyl Carbonochloridate: Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary

2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate) is a highly reactive, electrophilic acylating agent widely utilized in advanced organic synthesis, medicinal chemistry, and agrochemical development. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring, this reagent exhibits unique stereoelectronic properties that significantly enhance its reactivity compared to unsubstituted phenyl chloroformates. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic pathways, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling & Structural Causality

The physical and chemical behavior of 2-(trifluoromethyl)phenyl carbonochloridate is dictated by the interplay between the electrophilic chloroformate moiety and the sterically demanding, electron-withdrawing -CF₃ group.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the compound (1)[1].

| Property | Value | Structural Causality |

| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate | N/A |

| CAS Registry Number | 869676-40-4 | N/A |

| Molecular Formula | C₈H₄ClF₃O₂ | N/A |

| Molecular Weight | 224.56 g/mol | High molecular weight relative to aliphatic chloroformates limits volatility. |

| Density | 1.4 ± 0.1 g/cm³ | Dense liquid due to the heavy halogenated substituents (Cl, F). |

| Boiling Point | 207.8 ± 40.0 °C (at 760 mmHg) | Strong dipole-dipole interactions elevate the boiling point. |

| Flash Point | 81.1 ± 16.5 °C | Requires standard flammable liquid handling protocols. |

| LogP | 3.70 | Highly lipophilic, ensuring excellent solubility in non-polar organic solvents (e.g., toluene, DCM). |

Mechanistic Reactivity: The "Push-Pull" Dynamics

The utility of 2-(trifluoromethyl)phenyl carbonochloridate lies in its ability to act as a highly efficient linchpin for the synthesis of asymmetric ureas, carbamates, and carbonates.

The Electronic Effect: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the phenoxy oxygen, making the resulting 2-(trifluoromethyl)phenoxide anion an exceptionally stable and superior leaving group. Consequently, the activation energy required for a secondary nucleophile to displace the phenoxide is significantly lowered, allowing for milder reaction conditions when synthesizing sterically hindered ureas.

Figure 1: Nucleophilic acyl substitution pathway of 2-(Trifluoromethyl)phenyl carbonochloridate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the causality of the experimental choices.

Protocol A: De Novo Synthesis via Phosgenation

The traditional synthesis of chloroformates involves reacting a phenol with phosgene (2)[2]. To mitigate the extreme toxicity of phosgene gas, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate), a solid derivative that safely decomposes in situ (3)[3]. Catalytic amounts of N,N-dimethylformamide (DMF) are employed to facilitate the reaction (4)[4].

-

System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon.

-

Causality: Chloroformates are highly moisture-sensitive. Ambient water will rapidly hydrolyze the product back into 2-(trifluoromethyl)phenol, CO₂, and HCl.

-

-

Reagent Dissolution: Dissolve 1.0 equivalent of 2-(trifluoromethyl)phenol and 0.35 equivalents of triphosgene in anhydrous toluene.

-

Causality: Toluene is a non-coordinating solvent that allows for the precipitation of amine hydrochloride salts in the subsequent step, driving the reaction forward via Le Chatelier's principle.

-

-

Catalysis & Base Addition: Cool the mixture to 0–5 °C. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of 1.1 equivalents of triethylamine (TEA).

-

Causality: Triphosgene decomposition is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the formation of symmetric bis(2-(trifluoromethyl)phenyl) carbonate.

-

-

Validation Checkpoint (IPC): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS.

-

Self-Validation Logic: Methanol instantly traps any unreacted chloroformate as methyl 2-(trifluoromethyl)phenyl carbonate. The complete disappearance of the free 2-(trifluoromethyl)phenol peak (m/z 162) and the appearance of the carbonate peak validates the completion of the phosgenation step. Do not proceed to workup until this is confirmed.

-

-

Workup: Filter the precipitated TEA·HCl salt under an inert atmosphere. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the pure carbonochloridate.

Protocol B: Application in Asymmetric Urea Synthesis

Chloroformate derivatives are critical in the synthesis of complex active pharmaceutical ingredients (APIs), such as the anticancer drug Regorafenib, which relies heavily on trifluoromethyl-substituted aromatic intermediates (5)[5].

-

Carbamate Formation: Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) at -10 °C. Slowly add 2-(trifluoromethyl)phenyl carbonochloridate (1.05 eq).

-

Validation Checkpoint (IPC): Monitor via TLC (Hexanes:EtOAc 3:1).

-

Self-Validation Logic: The primary amine must be fully consumed to prevent symmetric urea formation in the next step.

-

-

Urea Formation: Add the secondary amine (1.1 eq) to the reaction mixture and elevate the temperature to 50 °C.

-

Causality: The exceptional leaving group ability of the 2-(trifluoromethyl)phenoxide anion—driven by the -CF₃ group's -I effect—allows this second substitution to proceed at 50 °C, whereas standard phenyl carbamates often require temperatures exceeding 80 °C or strong bases like NaH.

-

-

Validation Checkpoint (IPC): Confirm the exact mass of the asymmetric urea product via LC-MS before initiating aqueous washing.

Safety, Handling, and Storage

-

Toxicity: 2-(Trifluoromethyl)phenyl carbonochloridate is a corrosive, lachrymatory liquid. It reacts violently with water to release toxic hydrogen chloride (HCl) gas. It must be handled exclusively inside a certified chemical fume hood.

-

Storage: Store in tightly sealed, amber glass ampoules under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Prolonged exposure to ambient humidity will result in complete degradation.

References

- Guidechem. "2-(TrifluoroMethyl)

- EvitaChem. "Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902)".

- Patsnap.

- Benchchem.

- Benchchem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Isobutyl Phenyl Carbonate|CAS 13183-18-1 [benchchem.com]

- 3. Cycloheptyl chloroformate | Benchchem [benchchem.com]

- 4. Synthetic method for preparing pure phenyl chloroformate with two-step method - Eureka | Patsnap [eureka.patsnap.com]

- 5. evitachem.com [evitachem.com]

2-(Trifluoromethyl)phenyl carbonochloridate CAS number

2-(Trifluoromethyl)phenyl Carbonochloridate: A Comprehensive Technical Guide on Reactivity, Synthesis, and Pharmaceutical Applications

Executive Summary

2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), widely referred to as 2-(trifluoromethyl)phenyl chloroformate, is a highly reactive electrophilic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The incorporation of trifluoromethyl (-CF₃) groups into pharmaceutical active ingredients (APIs) is a cornerstone of modern drug design, often employed to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability[2]. As a specialized chloroformate, this compound serves as an elite reagent for the synthesis of activated carbamates, unsymmetrical ureas, and complex carbonates, offering distinct kinetic advantages over standard unsubstituted phenyl chloroformates[3].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(trifluoromethyl)phenyl carbonochloridate is critical for predicting its behavior in solution and ensuring safe handling during scale-up operations. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic landscape of the molecule compared to its non-fluorinated analogs.

| Property | Value / Description |

| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate |

| Common Synonyms | 2-(Trifluoromethyl)phenyl chloroformate |

| CAS Registry Number | 869676-40-4[1] |

| Molecular Formula | C₈H₄ClF₃O₂[1] |

| Molecular Weight | 224.56 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 207.8 ± 40.0 °C (at 760 mmHg)[1] |

| Flash Point | 81.1 ± 16.5 °C[1] |

| Leaving Group pKa | ~8.95 (for 2-trifluoromethylphenol at 25°C)[4] |

Core Reactivity & Mechanistic Insights

The synthetic utility of 2-(trifluoromethyl)phenyl carbonochloridate is rooted in the synergistic electronic effects of its functional groups. The chloroformate moiety (-O-CO-Cl) is inherently susceptible to nucleophilic acyl substitution. However, the presence of the ortho-trifluoromethyl group elevates this reactivity through two distinct mechanistic pathways:

-

Electrophilic Activation: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect) across the aromatic ring. This pulls electron density away from the ester oxygen, which in turn increases the partial positive charge (δ+) on the carbonyl carbon, accelerating the initial attack by nucleophiles (such as primary amines).

-

Enhanced Leaving Group Ability: When the resulting 2-(trifluoromethyl)phenyl carbamate is subsequently used as an "activated ester" equivalent to synthesize unsymmetrical ureas, the 2-trifluoromethylphenoxide acts as the leaving group. Because 2-trifluoromethylphenol has a pKa of approximately 8.95[4]—a full logarithmic unit lower than unsubstituted phenol (pKa ~9.95)—it is a vastly superior leaving group. This allows the aminolysis step to proceed at lower temperatures, minimizing thermal degradation and preserving sensitive functional groups in complex drug intermediates.

Workflow for unsymmetrical urea synthesis using 2-(Trifluoromethyl)phenyl chloroformate.

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the two-step synthesis of unsymmetrical ureas, a common motif in modern kinase inhibitors and other APIs[3].

Protocol 1: Synthesis of an Activated 2-(Trifluoromethyl)phenyl Carbamate

Causality & Design: The addition of N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to scavenge the HCl generated during the reaction. Failing to neutralize this HCl results in the protonation of the starting primary amine, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Rationale: Argon and anhydrous solvents prevent the competitive hydrolysis of the chloroformate.

-

Base Addition: Add DIPEA (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the substitution and minimizes bis-acylation side reactions.

-

Electrophile Addition: Dropwise, add 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv) over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & Quality Control:

-

In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The target activated carbamate will appear as an [M+H]⁺ peak. The disappearance of the starting amine confirms reaction completion.

-

Post-Workup Validation: Perform ¹H NMR (CDCl₃). The appearance of a characteristic carbamate N-H broad singlet (typically around 5.0–6.5 ppm) and the incorporation of the 2-trifluoromethylphenyl aromatic protons confirm structural integrity.

Protocol 2: Aminolysis to Form Unsymmetrical Ureas

Causality & Design: Exploiting the lowered pKa of the 2-trifluoromethylphenol leaving group[4], this step requires less thermal energy than standard phenyl carbamates, preventing the epimerization of adjacent chiral centers.

Step-by-Step Procedure:

-

Preparation: Dissolve the purified activated carbamate (1.0 equiv) from Protocol 1 in anhydrous Tetrahydrofuran (THF) (0.2 M).

-

Amine Addition: Add the secondary amine (1.2 equiv) and Triethylamine (TEA) (1.5 equiv).

-

Reaction: Stir the mixture at 40–50 °C for 4–6 hours.

-

Workup: Concentrate the mixture, redissolve in Ethyl Acetate, and wash with 1 M NaOH to remove the 2-trifluoromethylphenol byproduct. Dry the organic layer and purify via flash chromatography.

Validation & Quality Control:

-

Post-Workup Validation: The absence of the 2-trifluoromethylphenyl aromatic signals in the ¹H NMR spectrum of the purified product confirms the successful displacement of the leaving group and the formation of the urea.

Safety, Handling, and Degradation Pathways

2-(Trifluoromethyl)phenyl carbonochloridate is highly sensitive to ambient moisture. Upon exposure to water, the compound undergoes rapid hydrolysis to form an unstable carbonic acid intermediate, which spontaneously decarboxylates. This degradation releases corrosive hydrochloric acid (HCl) gas, carbon dioxide (CO₂), and 2-trifluoromethylphenol.

Hydrolysis and degradation pathway of 2-(Trifluoromethyl)phenyl carbonochloridate.

Handling Directives:

-

Always handle within a certified chemical fume hood.

-

Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation and pressure buildup from CO₂ evolution.

-

In the event of a spill, neutralize carefully with a weak base (e.g., sodium bicarbonate solution) before cleanup.

References

- Guidechem. "2-(Trifluoromethyl)phenyl chloroformate 869676-40-4 China - Guidechem." Guidechem.

- ChemRxiv. "A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions." ChemRxiv.

- National Institutes of Health (PMC). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." PMC.

- ChemBK. "2-Trifluoromethyl-phenol - ChemBK." ChemBK.

Sources

A Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)phenyl carbonochloridate

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(Trifluoromethyl)phenyl carbonochloridate is a highly reactive reagent utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its efficacy is intrinsically linked to its chemical purity, which can be compromised by improper storage and handling. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its storage and handling, and details analytical methodologies for assessing its integrity. The primary degradation pathway for this compound is hydrolysis, a reaction catalyzed by moisture. Therefore, the core principle underpinning its stable storage and safe handling is the rigorous exclusion of water. Adherence to the recommendations herein will ensure the reagent's reliability for synthetic applications and promote safety in the laboratory environment.

Chemical Properties and Hazards

2-(Trifluoromethyl)phenyl carbonochloridate is a combustible, corrosive, and highly toxic liquid that is fatal if inhaled.[1][2] It is classified as a moisture-sensitive material, a critical characteristic that dictates its stability and dictates handling procedures.[3][4]

| Property | Value | Source |

| CAS Number | 34857-65-3 (for 2-isomer) | N/A |

| Molecular Formula | C₈H₄ClF₃O₂ | [5] |

| Molecular Weight | 224.56 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 74 - 75 °C at 17 hPa | [1] |

| Density | 1.248 g/cm³ at 25 °C | [1] |

Primary Hazards:

-

H227: Combustible liquid.[2]

-

H290: May be corrosive to metals.[2]

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H330: Fatal if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Due to its hazardous nature, all handling must be performed in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Respiratory protection is required if vapors or aerosols are generated.[1][2]

Core Stability Profile: The Central Role of Hydrolysis

The stability of 2-(Trifluoromethyl)phenyl carbonochloridate is fundamentally governed by its susceptibility to hydrolysis. Like all chloroformates, it is highly reactive towards nucleophiles, with water being the most common and detrimental reactant in a laboratory setting.[7][8]

Mechanism of Hydrolytic Decomposition

Contact with water or moist air leads to rapid decomposition.[4][7] The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon, displacing the chloride. This hydrolysis yields 2-(trifluoromethyl)phenol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[7][8]

The generation of corrosive HCl gas is a significant safety concern and can also catalyze further degradation of other sensitive materials.

Caption: Primary hydrolytic decomposition pathway.

Thermal Stability

The product is chemically stable under standard ambient conditions (room temperature).[1][2] However, intense heating can lead to the formation of explosive mixtures with air.[1][2] Thermal decomposition, especially during a fire, may generate irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][7] It is recommended to avoid heating above 70°C, as degradation has been observed.[9]

Incompatibilities

To maintain chemical integrity, 2-(Trifluoromethyl)phenyl carbonochloridate must be stored away from:

Recommended Storage and Handling Protocols

The primary directive for storing and handling this reagent is the strict exclusion of moisture.[3][7][8]

Long-Term Storage

Adherence to proper storage conditions is the most critical factor in preserving the quality of 2-(Trifluoromethyl)phenyl carbonochloridate.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2 - 8 °C (Refrigerated) | Refrigeration significantly slows the rate of any potential degradation reactions. Storing at this temperature minimizes the vapor pressure, reducing inhalation risk upon opening.[1][10] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | An inert atmosphere displaces moist air from the container's headspace, providing a robust barrier against the primary hydrolysis pathway. This is non-negotiable for long-term stability. |

| Container | Original, tightly sealed container. Store in a corrosive-resistant container with a resistant inner liner. | The manufacturer's packaging is designed and tested for compatibility. The compound may be corrosive to metals, necessitating appropriate containers. A tight seal is the first line of defense against moisture ingress.[1][2] |

| Location | Store in a dry, cool, and well-ventilated place. Store locked up. | A dedicated, ventilated storage area for corrosives and reactive chemicals prevents accidental contact with incompatible materials. Locked storage ensures access is limited to authorized personnel.[1][3] |

Safe Handling Workflow

A self-validating workflow for handling this reagent involves constant vigilance against moisture introduction.

-

Preparation : Before retrieval from storage, ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., in a desiccator or on a Schlenk line).

-

Inert Atmosphere Transfer : Work must be conducted in a chemical fume hood.[3] Purge the reaction vessel with dry argon or nitrogen. Use syringe techniques (e.g., via a rubber septum) to transfer the required amount of the liquid reagent. This prevents the introduction of atmospheric moisture into both the main storage bottle and the reaction flask.

-

Quenching and Cleaning : Any residual reagent on glassware or in syringes should be quenched carefully by slow addition to a stirred solution of a suitable nucleophile like isopropanol before cleaning.

-

Storage Resealing : Before returning the main bottle to storage, ensure the cap is tightly sealed. For added protection, wrapping the cap/neck area with Parafilm can provide an extra barrier against moisture.

Analytical Methods for Stability Assessment

Routine quality control is essential to validate the integrity of the reagent, especially for sensitive applications like polymerization where monomer purity is critical.[9]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile compounds like chloroformates and detecting degradation products.[11]

Methodology:

-

Sample Preparation : In a glovebox or under an inert atmosphere, prepare a dilute solution of the 2-(Trifluoromethyl)phenyl carbonochloridate in an anhydrous aprotic solvent (e.g., dry dichloromethane or acetonitrile). A typical concentration is ~1 mg/mL.

-

Derivatization (Optional but Recommended) : To improve analysis and confirm the identity of the primary degradant, a derivatization can be performed. Add a small amount of anhydrous ethanol and a non-nucleophilic base (e.g., pyridine) to a separate aliquot of the sample solution. This will convert any 2-(trifluoromethyl)phenol into its corresponding ethyl ether, which is easily detectable by GC-MS.

-

GC-FID/MS Conditions :

-

Instrument : Agilent GC-MS or equivalent.

-

Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector : 250 °C, Split mode (e.g., 50:1).

-

Oven Program : Start at 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas : Helium, constant flow (e.g., 1 mL/min).

-

Detector (FID) : 280 °C.

-

Detector (MS) : Scan m/z 40-400.

-

-

Data Analysis :

-

The purity is determined by the area percent of the main peak corresponding to the 2-(Trifluoromethyl)phenyl carbonochloridate.

-

Look for the appearance of a peak corresponding to 2-(trifluoromethyl)phenol, the primary hydrolysis product. Its presence indicates degradation.

-

Caption: Workflow for analytical stability testing.

Conclusion

The chemical integrity of 2-(Trifluoromethyl)phenyl carbonochloridate is paramount for its successful application in research and development. Its stability is directly threatened by environmental moisture, leading to rapid hydrolytic degradation. By implementing a strict protocol of refrigerated storage under an inert atmosphere and employing anhydrous handling techniques, researchers can ensure the reagent's purity and reactivity. Regular analytical verification by methods such as gas chromatography provides a necessary quality control check, guaranteeing the reliability of experimental outcomes and promoting a safer laboratory environment.

References

- Sigma-Aldrich, Safety Data Sheet for Phenyl chloroform

- Merck Millipore, Safety Data Sheet for Phenyl chloroform

- TCI Chemicals, Safety Data Sheet for Phenyl Chloroform

- Fisher Scientific, Safety Data Sheet for Phenyl chloroform

- Georganics, Product Information for 3-(Trifluoromethyl)

- Georganics, General Information on Chloroform

- Fisher Scientific, Stability and Reactivity Information for Phenyl chloroform

- CymitQuimica, Product Information for Chloro[2-(trifluoromethyl)

- Benchchem, Technical Guide on Chloroform

- Thermo Fisher Scientific, Safety Data Sheet for N-[2-(Trifluoromethyl)phenyl]acetamide. (Accessed September 22, 2025).

- Reichardt, U. et al. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. PubMed.

- Benchchem, A Technical Guide to (-)

- Bowman, M. P., & Kreutzberger, C. B. (2004). Method for purifying chloromethyl chloroformate.

- Apollo Scientific, Product Information for 3-(Trifluoromethyl)

- Husek, P. (1990). Fast esterification of fatty acids with alkyl chloroformates.

- Moradi, M. et al. (2025). Discussion on Acid Chloride/chloroformate purification.

- Kevill, D. N., & D'Souza, M. J. (2005). Mechanisms of Solvolyses of Acid Chlorides and Chloroformates.

- U.S. Patent No. US20040152911A1. (2004). Method for purifying chloromethyl chloroformate.

- PubChem, Compound Summary for 4-(Trifluoromethyl)

- U.S. Patent No. US3792048A. (1974). Process for hydrolyzing 3-trifluoromethyl phenethylamines.

- Pluth, M. D. et al. (2025).

- Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Chemosphere.

- Queen, A. (1967). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

- Santa Cruz Biotechnology, Product Information for 3-(Trifluoromethyl)

- Loba Chemie, MSDS for Phenyl Chloroformate for Synthesis. (Accessed April 09, 2015).

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-(Trifluoromethyl)phenyl carbonochloridate | C8H4ClF3O2 | CID 15917597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 206986-86-9: Chloro[2-(trifluoromethyl)phenyl]methyl c… [cymitquimica.com]

- 7. Chloroformates - Georganics [georganics.sk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. georganics.sk [georganics.sk]

- 11. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

2-(Trifluoromethyl)phenyl Carbonochloridate in Medicinal Chemistry: Supplier Landscape and Synthetic Protocols

Executive Summary

In modern drug design, the strategic incorporation of halogenated moieties is a proven method for optimizing pharmacokinetic profiles. 2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate, CAS: 869676-40-4) is a highly reactive electrophilic reagent utilized primarily for the synthesis of complex carbamates, carbonates, and urea derivatives[1][2]. The presence of the trifluoromethyl (–CF₃) group on the phenyl ring significantly enhances the lipophilicity, metabolic stability, and membrane permeability of the resulting molecular scaffolds[3][4].

This technical whitepaper provides an in-depth analysis of this reagent, detailing its physicochemical properties, mechanistic role in carbamate synthesis, commercial supplier landscape, and a self-validating experimental protocol designed for drug development professionals.

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of 2-(Trifluoromethyl)phenyl carbonochloridate is critical for safe handling, storage, and reaction optimization. The highly electrophilic nature of the chloroformate group makes it sensitive to moisture, necessitating anhydrous storage conditions[2].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate | Standard IUPAC nomenclature. |

| CAS Registry Number | 869676-40-4 | Essential for accurate supplier sourcing[5][6]. |

| Molecular Formula | C₈H₄ClF₃O₂ | Indicates the presence of the reactive acyl chloride equivalent. |

| Molecular Weight | 224.56 g/mol | Used for stoichiometric calculations in coupling reactions[6]. |

| Boiling Point | ~207.8 °C (at 760 mmHg) | High boiling point; requires vacuum distillation for purification[5]. |

| Density | ~1.4 g/cm³ | Denser than water; relevant for biphasic extraction workflows[6]. |

| LogP (Predicted) | 3.70 | High lipophilicity driven by the –CF₃ group[6]. |

Mechanistic Role in Drug Development

The Importance of the Carbamate Motif

The carbamate functional group is a cornerstone in medicinal chemistry, frequently deployed as a bioisostere for amide bonds. Unlike standard amides, carbamates offer superior chemical and proteolytic stability, preventing rapid enzymatic degradation in vivo[1][7]. Furthermore, carbamates can act as prodrug linkers or direct pharmacophores that form critical hydrogen bonds with biological targets[1][8].

Reaction Mechanism: Nucleophilic Acyl Substitution

2-(Trifluoromethyl)phenyl carbonochloridate reacts with primary or secondary amines via a nucleophilic acyl substitution pathway[2][8]. The electron-withdrawing nature of both the chloride leaving group and the trifluoromethylphenyl moiety renders the carbonyl carbon highly electrophilic.

-

Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon, breaking the π-bond and forming a high-energy tetrahedral intermediate[2].

-

Elimination: The intermediate collapses, reforming the carbonyl π-bond and expelling the chloride ion as a leaving group[2][7].

-

Deprotonation: A stoichiometric base (e.g., DIPEA or Triethylamine) neutralizes the resulting HCl, driving the reaction to completion and preventing the protonation of the nucleophilic amine[7].

Caption: Nucleophilic acyl substitution mechanism for carbamate synthesis using a chloroformate precursor.

Commercial Supplier Landscape

Sourcing high-purity 2-(Trifluoromethyl)phenyl carbonochloridate is paramount. Impurities such as unreacted phosgene (often used in its upstream synthesis) or residual phenols can lead to unwanted side reactions, such as the formation of symmetric ureas or diaryl carbonates[7][9].

Below is a curated landscape of commercial suppliers capable of providing this reagent for R&D and scale-up:

| Supplier Name | Region | Catalog/CAS Verification | Sourcing Notes |

| Accela ChemBio Inc. | USA / China | SY297023 (CAS: 869676-40-4) | Provides high-purity (>95%) reagents specifically tailored for medicinal chemistry R&D[10]. |

| Andexin Industrial Co., Ltd. | China | CAS: 869676-40-4 | Manufacturer capable of metric ton/month supply, ideal for late-stage scale-up[5][11]. |

| Win-Win Chemical Co., Ltd. | China | CAS: 869676-40-4 | Verified manufacturer for bulk organic intermediates[6][12]. |

| Sigma-Aldrich (Merck) | Global | Various Chloroformates | While specific stock of the 2-CF3 isomer fluctuates, they are the premier global supplier of general fluorinated chloroformate derivatives[13][14]. |

Note: When requesting bulk quotations, always demand a Certificate of Analysis (CoA) featuring GC-MS and NMR spectra to validate the absence of bis-trichloromethyl carbonate (triphosgene) residues.

Self-Validating Experimental Protocol: Carbamate Synthesis

The following methodology details the synthesis of a model carbamate using 2-(Trifluoromethyl)phenyl carbonochloridate. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure scientific integrity and high yields[1][2].

Materials Required

-

2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv)

-

Target Primary/Secondary Amine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl and Brine

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under a nitrogen or argon atmosphere.

-

Causality: Chloroformates are highly sensitive to hydrolysis. Ambient moisture will rapidly degrade the reagent into 2-(trifluoromethyl)phenol, CO₂, and HCl. An inert atmosphere and anhydrous solvents are non-negotiable to prevent reagent loss[2].

Step 2: Thermal Control

-

Action: Cool the reaction flask to 0 °C using an ice-water bath before adding the chloroformate.

-

Causality: The nucleophilic attack on the chloroformate is highly exothermic. Cooling the system prevents thermal degradation of the intermediate and suppresses the formation of symmetric urea byproducts caused by over-reactivity[1].

Step 3: Electrophile Addition

-

Action: Add 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv) dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring that the amine selectively attacks the chloroformate rather than engaging in side reactions. DIPEA immediately scavenges the generated HCl, preventing the amine from precipitating as an unreactive hydrochloride salt[7].

-

Validation Checkpoint 1: After 1 hour, perform Thin-Layer Chromatography (TLC). The disappearance of the amine spot and the emergence of a less polar UV-active spot validates the formation of the carbamate.

Step 4: Quenching and Biphasic Extraction

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Causality: NH₄Cl provides a mild, slightly acidic quench that destroys any residual unreacted chloroformate without hydrolyzing the newly formed, stable carbamate bond. MgSO₄ removes trace water prior to concentration[1].

Step 5: Purification & Final Validation

-

Action: Concentrate the organic layer in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate).

-

Validation Checkpoint 2: Analyze the purified product via LC-MS and ¹H/¹³C NMR. The presence of the carbamate carbonyl peak (~153 ppm in ¹³C NMR) and the characteristic splitting of the trifluoromethyl group (quartet via ¹⁹F coupling) definitively validates the success of the protocol.

Caption: Self-validating experimental workflow for the synthesis of carbamates.

References

-

Accela ChemBio Inc. "N/A,4-(2-Methoxyethyl)phenyl Chloroformate." AccelaChem,[Link]

-

Wikipedia. "Carbamate." Wikipedia, [Link]

-

ResearchGate. "A Practical Synthesis of Carbamates Using an 'in-situ' Generated Polymer-Supported Chloroformate." ResearchGate,[Link]

-

Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (via PMC), [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. N/A,4-(2-Methoxyethyl)phenyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. Page loading... [guidechem.com]

- 12. 869676-40-4 2-(Trifluoromethyl)phenyl chloroformate 2-(三氟甲基)苯基 氯甲酸 -Win-Win Chemical [win-winchemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Phenol cloroform | Sigma-Aldrich [sigmaaldrich.com]

Reactivity of 2-(Trifluoromethyl)phenyl Carbonochloridate with Amines: Mechanistic Insights and Experimental Workflows

Executive Summary

2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), commonly referred to as 2-(trifluoromethyl)phenyl chloroformate, is a highly reactive electrophilic reagent utilized in advanced organic synthesis and drug development. Its primary application lies in the synthesis of complex aryl carbamates via aminolysis. This technical guide provides an in-depth analysis of its reactivity profile, exploring the solvent-dependent mechanistic pathways, the dual electronic and steric effects of the ortho-trifluoromethyl group, and field-proven experimental protocols designed for maximum yield and reproducibility.

Chemical Profile and Reactivity Drivers

The reactivity of 2-(trifluoromethyl)phenyl carbonochloridate is governed by the synergistic effects of its structural components:

-

The Chloroformate Core: Features a highly electrophilic carbonyl carbon, flanked by an electronegative chlorine atom and an aryloxy group.

-

The 2-Trifluoromethylphenyl Moiety: The −CF3 group exerts a powerful electron-withdrawing inductive ( −I ) effect. This significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. Furthermore, upon elimination, the resulting 2-(trifluoromethyl)phenoxide is an exceptional leaving group. The −CF3 group stabilizes the phenoxide anion, lowering the pKa of the conjugate acid (2-trifluoromethylphenol) to approximately 8.95, compared to 10.0 for unsubstituted phenol [3].

-

Steric Hindrance: While the electronic effects enhance reactivity, the ortho-positioning of the bulky −CF3 group introduces steric shielding around the reaction center, which can selectively throttle reaction rates with bulky secondary amines.

Mechanistic Pathways: Aminolysis of Aryl Chloroformates

The reaction between 2-(trifluoromethyl)phenyl carbonochloridate and an amine is a nucleophilic acyl substitution. However, the exact mechanism is highly dependent on the solvent environment.

Solvent-Dependent Mechanistic Shift

Extensive kinetic studies on the aminolysis of aryl chloroformates reveal a bifurcation in the reaction mechanism based on solvent polarity and hydrogen-bonding capacity:

-

Stepwise Mechanism (Protic Solvents): In water or aqueous ethanol mixtures, the reaction proceeds via a classical stepwise addition-elimination pathway. The rate-determining step is the nucleophilic attack of the amine to form a zwitterionic tetrahedral intermediate ( T± ). The subsequent collapse of this intermediate expels the chloride ion [2].

-

Concerted Mechanism (Aprotic Solvents): In polar aprotic solvents like acetonitrile or dichloromethane (DCM), the zwitterionic intermediate ( T± ) is destabilized due to the lack of solvent solvation. Consequently, the mechanism shifts to a concerted pathway involving a four-membered, hydrogen-bonded cyclic transition state where bond formation and leaving-group expulsion occur simultaneously [1].

Solvent-dependent mechanistic pathways for the aminolysis of aryl chloroformates.

Quantitative Data: Amine Reactivity Trends

The reaction kinetics are heavily influenced by the nucleophilicity and steric profile of the reacting amine. The table below summarizes the expected reactivity trends when coupling various amine classes with 2-(trifluoromethyl)phenyl carbonochloridate.

| Amine Class | Representative Example | Relative Reactivity | Steric Hindrance | Typical Isolated Yields |

| Primary Aliphatic | Benzylamine | Very High | Low | > 92% |

| Secondary Aliphatic | Piperidine | High | Moderate | 85 - 90% |

| Primary Aromatic | Aniline | Moderate | Low | 75 - 85% |

| Bulky Secondary | Diisopropylamine | Low | High | < 50% (Requires heating) |

Causality Note: Primary aromatic amines (anilines) exhibit lower reactivity than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity. Bulky secondary amines suffer from severe steric clashes with the ortho-trifluoromethyl group during the approach trajectory, drastically reducing the reaction rate.

Experimental Protocols: Carbamate Synthesis

To ensure a self-validating and high-yielding reaction, the protocol must control for the high electrophilicity of the chloroformate, which is prone to competitive hydrolysis if exposed to ambient moisture.

Reagent Logic and Causality

-

Solvent: Anhydrous Dichloromethane (DCM) is utilized to enforce the concerted mechanism and prevent competitive hydrolysis of the chloroformate.

-

Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required. It acts as an acid scavenger to neutralize the HCl byproduct. Without it, the generated HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

Temperature: The reaction is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the chloroformate and suppresses side reactions (e.g., urea formation).

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the target amine (1.0 equiv) and anhydrous DCM (to achieve a 0.2 M concentration).

-

Base Addition: Inject DIPEA (1.5 equiv) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 2-(trifluoromethyl)phenyl carbonochloridate (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Self-validation: The dropwise addition ensures the amine remains in excess relative to the active electrophile, minimizing the formation of symmetrical ureas.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 4 hours. Monitor reaction completion via TLC or LC-MS.

-

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4Cl ). This neutralizes any remaining base and destroys unreacted chloroformate.

-

Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aryl carbamate.

Standard experimental workflow for the synthesis of carbamates using aryl chloroformates.

Applications in Drug Development

In medicinal chemistry, the 2-(trifluoromethyl)phenyl carbamate moiety is frequently utilized as a robust, lipophilic protecting group for sensitive amines. Furthermore, the ability of the 2-(trifluoromethyl)phenoxide to act as an excellent leaving group allows these specific carbamates to be used as stable, bench-ready "activated intermediates." They can be subsequently reacted with a second, different amine under elevated temperatures to generate complex, unsymmetrical ureas—a highly prevalent pharmacophore in modern kinase inhibitors and central nervous system (CNS) therapeutics.

References

-

Oh, H. K., Ha, J. S., Sung, D. D., & Lee, I. (2004). Aminolysis of Aryl Chlorothionoformates with Anilines in Acetonitrile: Effects of Amine Nature and Solvent on the Mechanism. The Journal of Organic Chemistry, 69(24), 8219-8223. URL:[Link]

-

Castro, E. A., Ruiz, M. G., & Santos, J. G. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287. URL:[Link]

-

ChemBK (2024). 2-Trifluoromethyl-phenol Physico-chemical Properties. ChemBK Database. URL:[Link]

Comprehensive Technical Guide: Solubility and Handling of 2-(Trifluoromethyl)phenyl Carbonochloridate in Organic Solvents

Executive Summary

For researchers and drug development professionals, the successful utilization of reactive electrophiles requires a rigorous understanding of their physicochemical behavior in solution. 2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4) is a highly reactive aryl chloroformate utilized in the synthesis of mixed carbonates, carbamates, and advanced active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth analysis of its solubility profile, solvent-dependent mechanistic pathways, and field-proven, self-validating experimental protocols.

Chemical Profiling & Reactivity Dynamics

To master the handling of 2-(Trifluoromethyl)phenyl carbonochloridate, one must first understand its structural thermodynamics. As a chloroformate, the molecule features a highly electrophilic carbonyl carbon flanked by a chloride leaving group and an aryloxy moiety[2].

The presence of the ortho-trifluoromethyl (-CF₃) group is the defining feature of this specific reagent. The -CF₃ group exerts a profound electron-withdrawing inductive effect (-I effect) across the aromatic ring, which significantly increases the partial positive charge on the carbonyl carbon. While this makes the reagent exceptionally efficient for nucleophilic acyl substitution, it simultaneously lowers the activation energy for undesired solvolytic degradation (hydrolysis) if trace moisture is present.

Table 1: Physicochemical Profile

| Property | Value |

| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate |

| CAS Registry Number | 869676-40-4[1] |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol [3] |

| Physical State | Liquid (Standard conditions) |

| Reactivity Profile | Highly moisture-sensitive, potent electrophile |

Solvent Compatibility & Solubility Matrix

Because chloroformates react violently with protic solvents to form hydrogen chloride gas and corresponding carbonates or phenols[2], the selection of an appropriate organic solvent is dictated by two absolute requirements:

-

Aprotic Nature: The solvent must strictly lack acidic protons to prevent competitive solvolysis.

-

Solvation Capacity: It must efficiently dissolve the non-polar chloroformate, the incoming nucleophile, and stabilize the resulting tetrahedral transition state.

Causality Insight: Halogenated solvents like Dichloromethane (DCM) are the gold standard for this reagent. DCM provides excellent solubility while maintaining a low dielectric constant. This low polarity suppresses the unimolecular ionization (Sₙ1) pathway, forcing the reaction through the highly predictable bimolecular addition-elimination mechanism[4]. Furthermore, when utilizing a tertiary amine base to scavenge HCl, the resulting ammonium chloride salts often precipitate out of less polar solvents (like toluene), providing a visual, self-validating indicator of reaction progress.

Table 2: Solvent Compatibility & Solubility Matrix

| Solvent | Chemical Class | Solubility | Reactivity / Handling Notes |

| Dichloromethane (DCM) | Halogenated | Miscible | Optimal. Non-nucleophilic; stabilizes intermediates effectively. |

| Tetrahydrofuran (THF) | Ether | Miscible | Excellent. Must be strictly anhydrous (free of peroxides/water). |

| Toluene | Aromatic | Miscible | Good. Ideal for high-temperature workflows; drives salt precipitation. |

| Hexanes | Aliphatic | Soluble | Fair. Primarily useful for extractions or forcing amine salt precipitation. |

| Methanol / Ethanol | Protic / Alcohol | Reacts | Incompatible. Rapid solvolysis yields alkyl aryl carbonates[5]. |

| Water | Protic / Aqueous | Reacts | Incompatible. Hydrolyzes to 2-(CF₃)phenol, CO₂, and HCl. |

Mechanistic Pathways in Solvent Environments

The solvolysis and general reactivity of aryl chloroformates are heavily dependent on the solvent's ionizing power ( YCl ) and nucleophilicity ( NT )[4]. For 2-(trifluoromethyl)phenyl carbonochloridate, the dominant pathway in aprotic organic solvents is a bimolecular nucleophilic addition-elimination mechanism .

When a nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, a tetrahedral alkoxide-like intermediate is formed. The rapid collapse of this intermediate expels the chloride leaving group[6]. If this reaction were attempted in highly ionizing solvents (e.g., fluorinated alcohols), a competing unimolecular ionization (Sₙ1) pathway could occur, generating an acylium ion and leading to complex side-product mixtures[4]. By restricting the system to non-polar or moderately polar aprotic solvents, researchers ensure absolute mechanistic fidelity.

Nucleophilic addition-elimination mechanism of aryl chloroformates in aprotic solvents.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an observable metric for experimental success.

Protocol A: Preparation of Anhydrous Stock Solutions

Rationale: 2-(Trifluoromethyl)phenyl carbonochloridate degrades upon exposure to atmospheric moisture. Preparing a standardized stock solution in an anhydrous solvent minimizes handling errors and prevents batch-to-batch degradation.

-

Atmospheric Control: Flame-dry a Schlenk flask equipped with a rubber septum under vacuum, then backfill with dry Argon or Nitrogen.

-

Solvent Transfer: Using a dry syringe, transfer 10 mL of anhydrous DCM (stored over activated 3Å molecular sieves) into the flask.

-

Reagent Addition: Carefully inject 1.0 mmol of 2-(trifluoromethyl)phenyl carbonochloridate into the stirring solvent.

-

Self-Validation: The solution must remain perfectly clear. Any cloudiness or gas evolution (CO₂/HCl) indicates critical moisture contamination in the solvent or glassware.

Protocol B: Base-Mediated Carbamate/Carbonate Synthesis

Rationale: The reaction of the chloroformate with a nucleophile generates stoichiometric HCl[2]. If left unneutralized, HCl will protonate the incoming nucleophile (halting the reaction) or degrade acid-sensitive functional groups. A non-nucleophilic tertiary amine base is required as an acid scavenger[6].

-

Thermal Control: Cool the stock solution (from Protocol A) to 0 °C using an ice bath. Causality: Low temperatures suppress competitive side reactions and control the highly exothermic nucleophilic addition step.

-

Addition: Dissolve 0.95 mmol of the target nucleophile (alcohol or amine) and 1.1 mmol of Triethylamine (Et₃N) in 5 mL of anhydrous DCM. Add this mixture dropwise to the chloroformate solution over 15 minutes.

-

Self-Validating Observation: As the reaction proceeds, a white precipitate (Triethylamine hydrochloride) will begin to form[6]. This provides immediate visual confirmation that the chloride elimination step is successfully occurring.

-

Spectroscopic Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via IR spectroscopy. Validation: The disappearance of the strong chloroformate C=O stretch (~1780 cm⁻¹) and the appearance of the carbamate/carbonate C=O stretch (~1700–1750 cm⁻¹) confirms reaction completion.

-

Workup: Quench the reaction with deionized water to dissolve the amine salts. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Standardized anhydrous workflow for reacting 2-(Trifluoromethyl)phenyl chloroformate.

References

-

[5] Title: Solvolysis−Decomposition of 2-Adamantyl Chloroformate: Evidence for Two Reaction Pathways Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

[4] Title: Detailed analysis for the solvolysis of isopropenyl chloroformate Source: European Journal of Chemistry URL:[Link]

-

[3] Title: 869676-40-4 (C8H4ClF3O2) - PubChemLite Source: PubChem (University of Luxembourg) URL:[Link](Derived from PubChemLite CID 58870118)

Sources

Methodological & Application

Application Note: Advanced Amine Protection using 2-(Trifluoromethyl)phenyl Carbonochloridate

Introduction & Strategic Rationale

In complex drug development and multi-step peptide synthesis, achieving strict orthogonality among protecting groups is a persistent challenge. While standard carbamates (such as Boc, Cbz, and Fmoc) dominate the synthetic landscape, they frequently fall short in highly functionalized scaffolds that require specialized, mild cleavage conditions[1].

2-(Trifluoromethyl)phenyl carbonochloridate (also referred to as 2-(trifluoromethyl)phenyl chloroformate) offers a highly tunable alternative, generating the 2-(trifluoromethyl)phenyloxycarbonyl (2-CF3-Phoc) protecting group. The unsubstituted phenyloxycarbonyl (Phoc) group has recently seen a revival in peptide and peptidomimetic chemistry due to its unique chemoselective reactivity and its ability to be cleaved by Tetra-n-butylammonium fluoride (TBAF)[2]. By introducing a trifluoromethyl (–CF3) group at the ortho position of the phenyl ring, we can precisely engineer the electronic and steric properties of the carbamate to optimize both stability and cleavage kinetics.

Mechanistic Causality: The Role of the ortho-Trifluoromethyl Group

As a Senior Application Scientist, it is critical to understand why a specific reagent is chosen rather than simply how to use it. The 2-CF3-Phoc group provides two distinct mechanistic advantages over standard aryl carbamates:

-

Electronic Activation via Inductive Effects: The strong electron-withdrawing nature of the –CF3 group significantly lowers the pKa of the resulting 2-(trifluoromethyl)phenol leaving group (pKa ~ 8.7) compared to an unsubstituted phenol (pKa ~ 10.0). During basic deprotection of primary amines, the reaction proceeds via an E1cb-type mechanism[2]. The enhanced leaving group ability facilitates the rapid in situ formation of an isocyanate intermediate, allowing for milder cleavage conditions than those required for standard Phoc groups.

-

Steric Shielding: The ortho placement of the bulky –CF3 group provides essential steric shielding around the carbamate carbonyl. This prevents premature nucleophilic attack (e.g., unintended urea formation during intermediate synthetic steps), a common pitfall encountered with para-activated systems like p-nitrophenyl carbamates.

Quantitative Data: Protecting Group Orthogonality

To justify the integration of 2-CF3-Phoc into a synthetic pipeline, it must be benchmarked against industry standards[3]. The table below summarizes the orthogonal stability profile of the 2-CF3-Phoc group.

| Protecting Group | Reagent Used | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (Pd/C) | Optimal Cleavage Conditions |

| Boc | Boc₂O | Cleaved | Stable | Stable | Strong Acid (TFA, HCl) |

| Fmoc | Fmoc-Cl | Stable | Cleaved | Stable | Secondary Amines (Piperidine) |

| Cbz | Cbz-Cl | Stable | Stable | Cleaved | H₂, Pd/C or Strong Acid (HBr) |

| Phoc | Phenyl chloroformate | Stable | Moderate | Stable | TBAF, Hydrazine, or strong base |

| 2-CF3-Phoc | 2-(CF3)Ph-OCOCl | Stable | Moderate | Stable | Mild TBAF, Hydrazine, or LiOH |

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and workup strategies based on the physicochemical properties of the intermediates.

Protocol A: Synthesis of 2-CF3-Phoc Carbamate (Amine Protection)

Objective: Chemoselective protection of a primary or secondary amine.

Materials:

-

Amine substrate (1.0 eq)

-

2-(Trifluoromethyl)phenyl carbonochloridate (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Initialization: Dissolve the amine (10.0 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling is mandatory to prevent the exothermic degradation of the highly reactive chloroformate and to minimize potential bis-acylation of primary amines.

-

Base Addition: Add DIPEA (20.0 mmol) dropwise to the cooled solution.

-

Reagent Addition: Slowly add 2-(Trifluoromethyl)phenyl carbonochloridate (11.0 mmol) via a syringe over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The protected amine will typically elute with a significantly higher Rf value than the free amine.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (30 mL). Causality: The acidic wash effectively protonates and removes any unreacted starting amine and the DIPEA base, ensuring a self-purifying workup.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Deprotection

Objective: Removal of the 2-CF3-Phoc group to regenerate the free amine.

Materials:

-

2-CF3-Phoc protected amine (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) (2.0 eq)[4]

-

Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Initialization: Dissolve the protected amine (5.0 mmol) in 25 mL of THF.

-

Cleavage Initiation: Add the TBAF solution (10.0 mmol) dropwise at room temperature. Causality: The fluoride ion acts as a mild, non-hydrolytic base that initiates an E1cb elimination (for primary amines), exploiting the excellent leaving group ability of the 2-(trifluoromethyl)phenoxide ion[2].

-

Monitoring: Stir at 40 °C for 4–6 hours. Validation: Monitor by LC-MS for the disappearance of the protected mass and the appearance of the free amine.

-

Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove the TBAF salts. Wash the organic layer with 0.5 M NaOH (2 x 20 mL). Causality: Because the cleaved 2-(trifluoromethyl)phenol has a pKa of ~8.7, the mild NaOH wash quantitatively deprotonates it, trapping the byproduct in the aqueous layer while the free amine remains in the organic phase.

-

Isolation: Dry the organic layer, filter, and concentrate to yield the pure regenerated amine.

Visualizations

Workflow for amine protection and orthogonal deprotection using 2-(Trifluoromethyl)phenyl chloroformate.

E1cb mechanistic pathway for the deprotection of 2-CF3-Phoc primary amines using mild base.

References

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (NIH PMC).

-

Compounds useful as csf1 modulators (Protective Groups in Organic Synthesis Context). Google Patents (WO2016051193A1).

-

2-(trifluoromethyl)phenyl isothiocyanate / carbonochloridate Catalog. Sigma-Aldrich.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016051193A1 - Compounds useful as csf1 modulators - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: High-Yield Synthesis of Carbamates via 2-(Trifluoromethyl)phenyl Carbonochloridate

Overview and Medicinal Chemistry Context

The incorporation of the trifluoromethyl ( −CF3 ) group is a cornerstone strategy in modern drug design, utilized to enhance lipophilicity, metabolic stability, and membrane permeability. 2-(Trifluoromethyl)phenyl carbonochloridate (CAS No. 869676-40-4), also known as 2-(trifluoromethyl)phenyl chloroformate, serves as a highly versatile electrophilic reagent for the synthesis of complex organic carbamates[1].

Carbamates are ubiquitous in pharmaceuticals, acting both as stable protecting groups for amines and as critical pharmacophores that modulate target binding and physicochemical properties[2]. This application note provides a self-validating, optimized protocol for reacting 2-(trifluoromethyl)phenyl carbonochloridate with primary and secondary amines to form stable carbamate linkages.

Mechanistic Principles and Reaction Causality

To ensure high yields and minimize side reactions, it is critical to understand the electronic and steric environment of this specific chloroformate:

-

Electrophilic Activation: The highly electronegative −CF3 group at the ortho position exerts a strong inductive electron-withdrawing effect. This increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.

-

Steric Hindrance: While electronically activated, the ortho −CF3 group introduces significant steric bulk. Direct reaction with sterically hindered secondary amines can be sluggish, leading to incomplete conversion or competitive hydrolysis if trace moisture is present.

-

Nucleophilic Catalysis (The DMAP Advantage): To overcome steric barriers, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the chloroformate to form an extremely reactive, transient acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the target amine, significantly reducing reaction times and improving yields[3].

-

Acid Scavenging: The reaction generates stoichiometric hydrogen chloride (HCl). An auxiliary non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HCl. DIPEA is preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted quaternary ammonium salts.

Reaction Workflow

Workflow for the DMAP-catalyzed synthesis of 2-(trifluoromethyl)phenyl carbamates.

Standard Operating Protocol

Safety Note: 2-(Trifluoromethyl)phenyl carbonochloridate is a moisture-sensitive, corrosive lachrymator. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required

-

Target Amine (1.0 equivalent)

-

2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equivalents)[4]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous environment. Moisture leads to the hydrolysis of the chloroformate into the corresponding phenol and CO2 .

-

Reagent Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Rationale: The initial nucleophilic attack is highly exothermic. Cooling prevents the generation of localized hot spots that can drive side reactions, such as the formation of symmetrical ureas.

-

Electrophile Addition: Dissolve 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes using a syringe pump or addition funnel.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir under an inert atmosphere. Monitor the reaction progress via TLC or LC-MS (typically complete within 2 to 12 hours depending on amine sterics).

-

Quench and Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Rationale: This selectively protonates and removes unreacted starting amine, DMAP, and DIPEA into the aqueous phase.

-

Wash with saturated aqueous NaHCO3 (1 × 20 mL) to neutralize any residual acid.

-

Wash with brine (1 × 20 mL) to remove bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(trifluoromethyl)phenyl carbamate.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions using a model sterically hindered secondary amine. The data demonstrates the critical role of DMAP and the choice of base in driving the reaction to completion[3][5].

| Entry | Base (Equiv.) | Catalyst (Equiv.) | Solvent | Temp / Time | Isolated Yield (%) | Observation / Causality |

| 1 | TEA (2.0) | None | DCM | 0 °C to RT / 24h | 62% | Sluggish reaction; trace urea byproduct observed due to TEA nucleophilicity. |

| 2 | DIPEA (2.0) | None | DCM | 0 °C to RT / 24h | 75% | Cleaner profile than Entry 1, but incomplete conversion due to steric clash. |

| 3 | K2CO3 (3.0) | None | MeCN | 60 °C / 12h | 58% | Heterogeneous base leads to slow kinetics; heating caused partial hydrolysis. |

| 4 | DIPEA (2.0) | DMAP (0.1) | DCM | 0 °C to RT / 4h | 96% | Optimal. Acylpyridinium intermediate rapidly overcomes steric barriers. |

References

-

Sigma-Aldrich. 2-(trifluoromethyl)phenyl isothiocyanate | Sigma-Aldrich: 2-(trifluoromethyl)phenyl carbonochloridate.1

-

National Institutes of Health (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.2

-

Google Patents. Efficient carbamate synthesis - WO2000050389A1.5

-

Oriental Journal of Chemistry. Synthesis of Novel Cholesteryl Carbamate Derivatives.3

-

Accela ChemBio. Product Information: 2-(Trifluoromethyl)phenyl Chloroformate (CAS: 869676-40-4).4

Sources

- 1. 2-(trifluoromethyl)phenyl isothiocyanate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. N/A,4-(2-Methoxyethyl)phenyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

Application Note: 2-(Trifluoromethyl)phenyl Carbonochloridate in Advanced Peptide Synthesis

Introduction & Chemical Context

In the landscape of peptide synthesis, the efficient and racemization-free formation of amide bonds remains a critical challenge. While standard coupling reagents (e.g., HATU, DCC/HOBt) dominate routine solid-phase peptide synthesis (SPPS), the synthesis of highly sterically hindered peptides or specialized active esters often requires the extreme reactivity provided by the mixed anhydride method.

2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), also known as 2-(trifluoromethyl)phenyl chloroformate, is a highly specialized, intensely reactive acylating agent. Unlike standard alkyl chloroformates (such as isobutyl chloroformate, IBCF), this reagent incorporates a strongly electron-withdrawing and sterically demanding ortho-trifluoromethyl group. This structural modification fundamentally alters the thermodynamics and regioselectivity of carboxylic acid activation, making it a powerful tool for drug development professionals synthesizing complex peptidomimetics or generating bench-stable active esters.

Mechanistic Role in Peptide Bond Formation

The utility of 2-(trifluoromethyl)phenyl carbonochloridate is rooted in its ability to form highly polarized mixed carboxylic-carbonic anhydrides.

When an N-protected amino acid is reacted with this chloroformate in the presence of a tertiary amine base, a mixed anhydride intermediate is generated. The regioselectivity of the subsequent aminolysis (the attack of the C-protected amino acid) is the most critical factor in this methodology. The amine nucleophile can theoretically attack either the amino acid carbonyl (yielding the desired peptide) or the carbonate carbonyl (yielding an undesired urethane byproduct).

The ortho-trifluoromethyl group exerts a dual protective effect :

-

Steric Shielding: The bulky −CF3 group physically blocks the nucleophile from attacking the carbonate carbonyl.

-

Electronic Activation: The strong inductive electron-withdrawing effect of the −CF3 group lowers the pKa of the resulting 2-(trifluoromethyl)phenol leaving group. This hyper-polarizes the mixed anhydride, drastically accelerating the desired aminolysis at the amino acid carbonyl.

Figure 1: Mechanistic pathway of mixed anhydride formation and subsequent aminolysis.

Comparative Reagent Analysis

To understand when to deploy 2-(trifluoromethyl)phenyl carbonochloridate, it must be benchmarked against traditional chloroformates used in peptide chemistry .

| Reagent | Leaving Group pKa | Regioselectivity (Peptide vs. Urethane) | Steric Hindrance | Primary Application |

| Isobutyl Chloroformate (IBCF) | ~16 (Isobutanol) | Moderate | Low | Routine solution-phase coupling of unhindered amino acids. |

| Phenyl Chloroformate | 9.95 (Phenol) | High | Moderate | Synthesis of standard active esters; moderate steric demand. |

| 2-(CF3)Phenyl Chloroformate | < 8.5 (2-CF3-Phenol) | Extremely High | High | Coupling of sterically hindered amino acids (e.g., Aib, N-methylated AAs). |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict temperature controls and in-process analytical checks, researchers can isolate variables and ensure high-fidelity peptide coupling .

Protocol A: Solution-Phase Peptide Coupling via Mixed Anhydride Activation

Causality Note: Temperature control is the most critical parameter here. The activation must occur at -15°C to suppress the disproportionation of the mixed anhydride into a symmetrical anhydride, which would halve the theoretical yield and complicate purification.

Materials:

-

N-protected amino acid (1.0 mmol)

-

C-protected amino acid hydrochloride (1.0 mmol)

-

2-(Trifluoromethyl)phenyl carbonochloridate (1.05 mmol)

-

N-methylmorpholine (NMM) (2.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-protected amino acid (1.0 mmol) in 10 mL of anhydrous THF under an inert argon atmosphere.

-

Base Addition: Add NMM (1.05 mmol). Why NMM? Its weak basicity minimizes oxazolone-mediated racemization compared to stronger bases like Triethylamine (TEA).

-

Thermal Equilibration: Cool the reaction flask to exactly -15°C using an ice/salt or dry ice/ethylene glycol bath.

-

Activation: Add 2-(trifluoromethyl)phenyl carbonochloridate (1.05 mmol) dropwise over 5 minutes. Stir for exactly 15 minutes at -15°C.

-

Nucleophile Preparation: In a separate vial, dissolve the C-protected amino acid (1.0 mmol) and the remaining NMM (1.05 mmol) in 2 mL of THF to liberate the free amine.

-

Coupling: Add the nucleophile solution dropwise to the activated mixed anhydride at -15°C.

-

Propagation: Allow the reaction to stir for 1 hour at -15°C, then slowly warm to room temperature and stir for an additional 2 hours.

-

Self-Validation (QC Check): Take a 5 µL aliquot, quench in 50 µL methanol, and analyze via LC-MS. The presence of the N-protected amino acid methyl ester indicates incomplete initial activation, whereas the target mass confirms successful aminolysis.

-

Workup: Evaporate the solvent, redissolve in Ethyl Acetate, and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine to remove the 2-(trifluoromethyl)phenol byproduct. Dry over Na2SO4 and concentrate.

Figure 2: Step-by-step workflow for solution-phase peptide coupling via mixed anhydride.

Protocol B: Synthesis of Bench-Stable Active Esters

For researchers building combinatorial libraries, pre-forming the 2-(trifluoromethyl)phenyl active ester allows for shelf-stable reagents that can be used later in automated SPPS.

-

Activation: Dissolve the N-protected amino acid (1.0 mmol) in DCM (10 mL) and cool to 0°C.

-

Reagent Addition: Add 2-(trifluoromethyl)phenyl carbonochloridate (1.0 mmol) followed by a catalytic amount of Dimethylaminopyridine (DMAP) (0.1 mmol).

-

Decarboxylation: Add NMM (1.0 mmol) dropwise. As the mixed anhydride forms, the presence of DMAP and the slightly elevated temperature (0°C to RT) encourages the extrusion of CO2 gas, collapsing the intermediate into the stable 2-(trifluoromethyl)phenyl active ester.

-

Validation: Monitor the cessation of gas evolution (bubbling). Confirm the ester formation via IR spectroscopy (shift of the carbonyl stretch to ~1750 cm−1 ).

-

Isolation: Wash with 0.1 M HCl, dry, and crystallize from Hexane/Ethyl Acetate.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. URL:[Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Application Note: High-Sensitivity GC Analysis of Amino Acids via Derivatization with 2-(Trifluoromethyl)phenyl Carbonochloridate

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Capture Detection (GC-ECD).

Introduction & Mechanistic Rationale

The quantitative analysis of amino acids via Gas Chromatography (GC) is inherently challenged by their zwitterionic nature, high polarity, and low volatility. While silylation (e.g., MSTFA) has historically been the standard, it requires strictly anhydrous conditions and elevated temperatures, making it susceptible to moisture-induced degradation [1].